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molecular formula C10H9FN2 B8566907 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

Cat. No. B8566907
M. Wt: 176.19 g/mol
InChI Key: QFHVEECADRAVOO-UHFFFAOYSA-N
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Patent
US07910588B2

Procedure details

Add phosphorus oxychloride (20.8 mL, 34.3 g, 223.7 mmol) dropwise with stirring at 95° C. under nitrogen to 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole (4.38 g, 24.86 mmol) in dimethylformamide (19.2 mL, 18.17 g, 248.6 mmol). Heat at 95° C. for 15 hr., cool to room temperature, pour over ice and neutralize with sodium hydrogen carbonate. Extract the aqueous solution with ethyl acetate (2×150 mL), dry (magnesium sulfate), filter, and pass through an SCX-2 column. Evaporate the solvent to give 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a solid. (4.22 g, 83%). MS (m/z): 205.1 (M+1).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH:17]=[CH:16][C:15]([CH3:18])=[N:14]2)[CH:10]=[CH:11][CH:12]=1.CN(C)[CH:21]=[O:22].C(=O)([O-])O.[Na+]>>[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH:17]=[C:16]([CH:21]=[O:22])[C:15]([CH3:18])=[N:14]2)[CH:10]=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.38 g
Type
reactant
Smiles
FC=1C=C(C=CC1)N1N=C(C=C1)C
Name
Quantity
19.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, cool to room temperature
ADDITION
Type
ADDITION
Details
pour over ice
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous solution with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1N=C(C(=C1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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